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Methyl 4-fluorocinnamate

Cat. No.: B1149809
CAS No.: 100891-10-9
M. Wt: 180.1756632
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Description

Overview and Significance in Chemical Sciences

In the realm of chemical sciences, Methyl 4-fluorocinnamate is recognized for its utility as a building block in organic synthesis. chemimpex.com Its chemical structure, featuring a fluorinated phenyl group, an acrylate (B77674) moiety, and a methyl ester, provides multiple reactive sites for chemical modifications. The presence of the fluorine atom is particularly significant as it can alter the electronic properties and metabolic stability of molecules, a desirable feature in the design of bioactive compounds. ontosight.ainih.gov

The compound's significance extends to medicinal chemistry, where its derivatives have been investigated for a range of potential biological activities. ontosight.ai Furthermore, it serves as a precursor in the synthesis of more complex molecules, such as the antidepressant paroxetine. google.com The reactivity of its carbon-carbon double bond and ester group allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. ontosight.ai

Historical Context of Cinnamate (B1238496) Derivatives in Research

Cinnamic acid and its derivatives, collectively known as cinnamates, have a long history in scientific research, originating from their natural occurrence in plants. researchgate.netjocpr.com Historically, these compounds were recognized for their roles in plant physiology, including growth regulation and as precursors to a vast array of secondary metabolites like lignans (B1203133) and polyphenols. researchgate.net

Early research on cinnamates was often driven by their applications in the fragrance and food industries. jocpr.com Over time, scientific interest expanded to their pharmacological properties. For decades, researchers have been intrigued by the diverse biological activities exhibited by cinnamate derivatives, such as antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.netscispace.com This historical foundation has paved the way for the investigation of synthetically modified cinnamates, like this compound, to explore how specific structural changes can enhance or introduce new functionalities. The introduction of substituents, such as the fluorine atom in this compound, represents a modern extension of this long-standing research trajectory, aiming to develop compounds with tailored properties for specific applications. nih.gov

Current Research Landscape of this compound

The current research landscape for this compound is active and multifaceted, with studies spanning organic synthesis, medicinal chemistry, and agricultural science. Researchers are actively exploring its utility as an intermediate in the creation of novel compounds and materials.

Emerging Research Directions

One of the prominent emerging research directions for this compound is in the field of agriculture as a potential nitrification inhibitor. researchgate.netmdpi.com Nitrification, a process that can lead to nitrogen loss from fertilizers and environmental pollution, is a significant concern in sustainable agriculture. researchgate.net Studies have shown that this compound exhibits significant inhibitory effects on the growth of nitrifying bacteria like Nitrosomonas europaea. researchgate.netmdpi.com A structure-activity relationship (SAR) study identified the fluoride (B91410) group at the C-4 position of the benzene (B151609) ring as a favorable substituent for high nitrification inhibition efficacy. researchgate.netmdpi.com

Another area of growing interest is its application in the synthesis of bioactive molecules. For instance, it has been used as a starting material in the synthesis of 3,4-disubstituted pyrrolidine (B122466) sulfonamides, which are being investigated as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors. nih.gov Additionally, research into α-fluorocinnamate derivatives as potential inhibitors of cathepsin S, a cysteine protease implicated in pancreatic cancer, highlights the compound's relevance in the development of therapeutic agents. nih.gov

The following table summarizes key research findings related to emerging applications of this compound:

Research AreaKey FindingReference
Agricultural Science This compound shows high efficacy as a nitrification inhibitor, with an EC50 of 8 µM against Nitrosomonas europaea. researchgate.netmdpi.com
Medicinal Chemistry Serves as a reactant in the synthesis of pyrrolidine derivatives investigated as glycine transporter-1 inhibitors. nih.gov
Oncology Research α-Fluorocinnamate derivatives are being explored as inhibitors of cathepsin S for potential antiproliferative activity against pancreatic cancer cells. nih.gov

Key Challenges and Future Perspectives

While the research on this compound is promising, there are challenges to address. In the context of its use as a nitrification inhibitor, its cost-effectiveness and environmental impact as a chemically synthesized compound need thorough evaluation before it can be considered for widespread agricultural use. researchgate.net The stability of the compound in soil and its optimal application dosage are also areas that require further investigation. researchgate.net

For its applications in medicinal chemistry, the key challenge lies in the optimization of its derivatives to achieve high potency and selectivity for specific biological targets while minimizing off-target effects. nih.gov This involves extensive structure-activity relationship studies and preclinical testing.

Future research will likely focus on several key areas. In agriculture, the development of more economical and environmentally benign synthesis methods for this compound and its analogs will be crucial. Further studies are also needed to understand its long-term effects on soil ecosystems. researchgate.net In the pharmaceutical sector, the exploration of this compound as a scaffold for the design of new drugs is expected to continue. chemimpex.com This includes its use in creating libraries of compounds for high-throughput screening against various diseases. The versatility of its chemical structure suggests that this compound will remain a valuable compound in the ongoing search for new and improved chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B1149809 Methyl 4-fluorocinnamate CAS No. 100891-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCAEKOZRUMTB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Methyl 4 Fluorocinnamate

Established Synthetic Routes

Esterification represents a direct and fundamental approach to the synthesis of Methyl 4-fluorocinnamate. This typically involves the reaction of 4-fluorocinnamic acid with methanol (B129727).

Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for preparing this compound. In a typical procedure, 4-fluorocinnamic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.com The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the formation of the ester.

A specific example involves charging a round bottom flask with 4-fluorocinnamic acid, methanol, and concentrated sulfuric acid. google.com The mixture is heated to reflux for an extended period, typically around 18 hours. google.com After cooling, a significant portion of the methanol is removed under vacuum. The remaining solution is then poured into water, causing the less soluble this compound to precipitate out as a white crystalline solid. google.com Further purification can be achieved by washing the precipitate and drying it.

ReactantsCatalystSolventReaction TimeProductYield
4-Fluorocinnamic Acid, MethanolSulfuric AcidMethanol18 hours (reflux)This compound~79%

Table 1: Reaction data for the direct esterification of 4-fluorocinnamic acid. google.com

An alternative and often more rapid method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). nih.govrsc.org This cinnamoyl chloride is then reacted with the corresponding alcohol, in this case methanol, to yield the desired ester. nih.gov

The first step involves refluxing 4-fluorocinnamic acid with an excess of thionyl chloride. rsc.orgcdnsciencepub.com This reaction converts the carboxylic acid into 4-fluorocinnamoyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. After the reaction is complete, the excess thionyl chloride is removed, often by distillation or under vacuum. rsc.org The resulting crude 4-fluorocinnamoyl chloride is then carefully reacted with methanol. This reaction is typically exothermic and proceeds quickly to form this compound. A base is sometimes added to neutralize the HCl generated during the reaction. nih.gov This two-step approach is particularly useful for synthesizing various esters of cinnamic acids. rsc.org

StepReactantsReagentProduct
14-Fluorocinnamic AcidThionyl Chloride4-Fluorocinnamoyl Chloride
24-Fluorocinnamoyl Chloride, Methanol-This compound

Table 2: Two-step esterification process via an acyl chloride intermediate. nih.govrsc.org

Transition metal-catalyzed reactions provide powerful and versatile methods for forming the carbon-carbon double bond present in this compound, often with high stereoselectivity for the trans isomer.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov For the synthesis of this compound, this typically involves the coupling of an aryl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene, with methyl acrylate (B77674).

The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine). koreascience.kr The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product, this compound, and regenerates the Pd(0) catalyst. The choice of reactants and conditions can be influenced by the steric hindrance of the aryl halide. koreascience.kr Recent advancements have also explored the use of heterogeneous catalysts, such as palladium supported on graphene oxide, which can offer easier separation and milder reaction conditions. nih.gov

Aryl HalideAlkeneCatalystLigandBaseProduct
4-FluoroiodobenzeneMethyl AcrylatePd(OAc)₂Tri-o-tolylphosphineEt₃NThis compound
4-FluorobromobenzeneMethyl AcrylatePd(OAc)₂Tri-o-tolylphosphineEt₃NThis compound

Table 3: Generalized components for the Heck coupling synthesis of this compound. koreascience.kr

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org While typically used to synthesize alkynes, a Sonogashira-type coupling can be adapted for the synthesis of cinnamate (B1238496) derivatives. For instance, a three-component reaction involving an aryl iodide, an alkyne like ethyl propiolate, followed by subsequent reaction steps can yield substituted cinnamates. beilstein-journals.org

The reaction generally requires a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.org The mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst activates the aryl halide, and the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org While direct synthesis of this compound via a standard Sonogashira reaction is less common, related tandem processes that incorporate this coupling are utilized for creating complex cinnamic acid derivatives. beilstein-journals.org The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. wikipedia.orgorganic-chemistry.org

Reactant 1Reactant 2CatalystCo-catalystBase
Aryl Halide (e.g., 4-Fluoroiodobenzene)Terminal Alkyne (e.g., Ethyl propiolate)Palladium ComplexCopper(I) SaltAmine

Table 4: Key components in a Sonogashira coupling reaction. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. sigmaaldrich.combhu.ac.in For the synthesis of this compound, this would classically involve the condensation of 4-fluorobenzaldehyde (B137897) with a reagent like methyl acetate or a related active methylene compound. The reaction proceeds via a nucleophilic addition, forming a β-hydroxy carbonyl intermediate, which then undergoes dehydration to yield the α,β-unsaturated product. sigmaaldrich.com Various catalysts can be employed, including weak bases like primary, secondary, or tertiary amines, or catalysts like DBU and ethylenediammonium diacetate (EDDA). nih.govsigmaaldrich.comorganic-chemistry.org Solvent-free conditions and microwave assistance have been explored to create more environmentally friendly protocols for Knoevenagel condensations. bhu.ac.in

Reactants Catalyst Reaction Type Key Intermediate
4-Fluorobenzaldehyde, Methyl Acetate (or derivative)Weak base (e.g., amines, DBU)Nucleophilic Addition & Dehydrationβ-hydroxy carbonyl compound

Alternative Synthesis Strategies

Organotin reagents, or stannanes, are widely used in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to form new carbon-carbon bonds. sigmaaldrich.comuobabylon.edu.iq The synthesis of cinnamates can be achieved by coupling an organotin compound with an appropriate organic electrophile. researchgate.net For this compound, a potential pathway involves the reaction of a tin reagent, such as a trialkyl(4-fluorophenyl)stannane, with a vinyl partner under palladium catalysis. Organotin compounds are valued for their stability to air and moisture compared to other organometallic reagents. google.com The preparation of these reagents often involves the reaction of Grignard reagents or organolithium compounds with tin halides. gelest.com

Mechanism-Driven Synthetic Design

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and designing novel, efficient catalytic systems.

Investigation of Reaction Mechanisms for Fluorocinnamate Synthesis

The synthesis of fluorocinnamates is often achieved via cross-coupling reactions, such as the Heck reaction, whose mechanisms have been studied in detail. For the formation of n-butyl 4-fluorocinnamate, a reaction underpinned by palladacyclic pre-catalysts, kinetic analysis shows the product appearance coinciding with the consumption of the reactants, 1-bromo-4-fluorobenzene (B142099) and n-butyl acrylate. rsc.org

Copper-catalyzed reactions frequently involve different mechanistic pathways. One proposed mechanism involves a radical-chain process initiated by a single-electron transfer (SET) from a Cu(I) complex to an electrophilic fluorine source like Selectfluor. acs.org Alternatively, many copper-catalyzed C-H bond transformations are explained by catalytic cycles involving high-valent organocopper species. nih.gov These can include a two-electron Cu(III)/Cu(I) cycle or a one-electron Cu(II)/Cu(I) pathway, although isolating the transient high-valent intermediates to confirm these pathways can be challenging. nih.gov For some reactions, a radical process is proposed based on experimental observations. acs.org

Catalytic Systems and Ligand Effects in this compound Synthesis

The choice of catalyst and associated ligands has a profound impact on the efficiency and outcome of the synthesis. In palladium-catalyzed Heck reactions for producing 4-fluorocinnamates, the P(o-tol)3 ligand has been shown to stabilize higher-order palladacyclic cluster species which are competent pre-catalysts. rsc.org The Herrmann–Beller catalyst, for example, can form various Pd clusters (Pd4, Pd6, Pd8) under different conditions, and these clusters demonstrate catalytic competency comparable to more common catalyst forms. rsc.org

Stereoselective Synthesis of this compound and its Derivatives

The stereochemistry of this compound is crucial for its biological activity and applications. The presence of a carbon-carbon double bond leads to the possibility of E/Z isomers, while chiral centers in its derivatives necessitate enantioselective synthetic approaches.

Controlling E/Z Isomerization

The predominant form of this compound is the trans (E) isomer. ontosight.ai Control over E/Z isomerization is a key aspect of its synthesis. Various synthetic methods inherently favor the formation of one isomer over the other. For instance, the Horner-Wadsworth-Emmons reaction is known to predominantly produce the E-isomer of cinnamate derivatives. nih.gov

Photochemical methods offer a way to control E/Z isomerization. Irradiation with UV light can induce trans-cis (E/Z) isomerization in cinnamate derivatives. researchgate.net The ratio of isomers can be influenced by factors such as the wavelength and intensity of the light. qut.edu.au For example, in a study on trans-3-fluorocinnamate, irradiation with an unaltered laser beam led to trans→cis isomerization. qut.edu.au This highlights the potential of using light to selectively produce the desired isomer of this compound.

Enantioselective Approaches

For derivatives of this compound that are chiral, enantioselective synthesis is critical. This involves the creation of specific stereoisomers, which can have different pharmacological effects. One approach to achieving enantioselectivity is through biocatalysis. Enzymes, such as lipases, can be used to selectively hydrolyze a racemic mixture of esters, allowing for the separation of the desired enantiomer. A patented method describes the biocatalytic hydrolysis of a racemic trans ester precursor of paroxetine, which involves a structure related to this compound, to separate the (3S, 4R) and (3R, 4S) enantiomers. google.com

Another strategy is the use of chiral catalysts in the synthetic pathway. While specific examples for this compound are not detailed in the provided results, the development of chiral catalysts for asymmetric synthesis is a well-established field in organic chemistry. cas.cnlibguides.com These catalysts can guide the reaction to produce a high excess of one enantiomer. For instance, highly diastereoselective synthesis of chiral α-difluoromethylated and α-monofluoromethylated vicinal diamines has been achieved through the fluoroalkylation of chiral α-amino N-tert-butanesulfinimines. cas.cn Similar principles could be applied to the synthesis of chiral derivatives of this compound.

Advanced Synthetic Techniques and Green Chemistry Aspects

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. For this compound, this includes the use of mechanochemistry, flow chemistry, and other sustainable practices.

Mechanochemical Synthesis

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This often leads to improved yields, selectivity, and safety, particularly for scalable reactions. rsc.orgacs.org The synthesis of cinnamic acid derivatives has been successfully demonstrated in flow reactors. For instance, a continuous-flow microreactor system catalyzed by Lipozyme® TL IM has been used for the synthesis of cinnamamides from methyl cinnamates. mdpi.com This enzymatic process in a flow system features short residence times and mild reaction conditions. mdpi.com Furthermore, various cross-coupling reactions, which are fundamental in constructing the carbon skeleton of cinnamates, have been efficiently performed in flow systems. acs.org The application of flow chemistry can also be combined with other advanced techniques like microwave irradiation to further accelerate reactions. rsc.org

Sustainable Synthetic Practices

Green chemistry principles aim to reduce the environmental impact of chemical processes. ijsetpub.comresearchgate.net For the synthesis of this compound and its derivatives, several sustainable practices can be employed.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents is a key principle of green chemistry. beilstein-journals.orgijsetpub.com

Catalysis: The use of catalysts, especially biocatalysts like enzymes (e.g., lipases) or metal-free catalysts, can improve reaction efficiency and reduce waste. beilstein-journals.orgnih.gov Enzymatic synthesis of cinnamates is often performed under mild conditions and can be highly selective. nih.gov

Energy Efficiency: Techniques like microwave irradiation and sonochemistry (using ultrasound) can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.goviosrphr.orgscispace.com The synthesis of ethyl cinnamates has been achieved with high yields under microwave irradiation. nih.gov Sonochemical methods have also been employed for the synthesis of n-octyl cinnamate. iosrphr.org

Table of Compounds

Compound Name
This compound
4-fluorocinnamic acid
Methanol
Paroxetine
Ethyl cinnamates
Cinnamamides
n-octyl cinnamate
trans-3-fluorocinnamate

Advanced Spectroscopic and Structural Characterization of Methyl 4 Fluorocinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of Methyl 4-fluorocinnamate, providing detailed information about its atomic framework.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, displays characteristic signals that confirm its molecular structure. The spectrum shows two doublets in the aromatic region, corresponding to the protons on the fluorinated benzene (B151609) ring. The vinylic protons appear as two distinct doublets, with a large coupling constant indicative of a trans configuration. A singlet in the upfield region corresponds to the methyl ester protons. rsc.org

The detailed assignments for the ¹H NMR spectrum are presented below. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.66 d 16.0 Vinylic Proton
7.52–7.47 m - Aromatic Protons
6.32 d 16.0 Vinylic Proton

d = doublet, m = multiplet, s = singlet

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum, acquired at 101 MHz in CDCl₃, further corroborates the structure of this compound. The spectrum shows eight distinct carbon signals. The carbonyl carbon of the ester group appears at the lowest field. The aromatic and vinylic carbons resonate in the intermediate region, while the methoxy carbon is observed at the highest field. rsc.org

Specific chemical shift assignments for the ¹³C NMR spectrum are detailed in the following table. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
167.2 C=O (Ester)
143.4 Vinylic Carbon
136.2 Aromatic Carbon
132.9 Aromatic Carbon
129.3 Aromatic Carbon
129.2 Aromatic Carbon
118.4 Vinylic Carbon

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional NMR provides fundamental structural data, advanced techniques like 2D NMR and solid-state NMR can offer deeper insights. 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning proton and carbon signals by correlating nuclei that are directly bonded (HSQC) or separated by two to three bonds (HMBC). nih.govnih.gov

Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. nih.gov It can provide information on molecular packing and polymorphism, which is not accessible through solution-state NMR. nih.govmit.edu For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments could reveal distinct chemical shifts compared to the solution state, reflecting the effects of the crystal lattice environment. researchgate.netspringerprofessional.de Although specific 2D and solid-state NMR data for this compound are not detailed in the available literature, the application of these techniques would be a logical next step for a more comprehensive structural characterization.

NMR-based Conformational and Dynamics Studies

NMR spectroscopy is uniquely suited to investigate the conformational preferences and dynamic processes of molecules in solution. copernicus.orgnih.gov For this compound, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, could be used to determine the spatial proximity of protons, helping to confirm the trans geometry of the double bond and establish the preferred orientation of the ester group relative to the aromatic ring.

Furthermore, the study of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide quantitative data on molecular motions across a wide range of timescales, from fast local rotations (picoseconds to nanoseconds) to slower conformational exchanges (microseconds to milliseconds). nih.govutoronto.cautoronto.ca Such studies on this compound could elucidate the rotational dynamics of the fluorophenyl and methyl groups, contributing to a complete picture of its behavior in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net For this compound, with a molecular formula of C₁₀H₉FO₂, the theoretical exact mass of the neutral molecule is 180.05866 g/mol . HRMS analysis would typically detect the protonated molecule, [M+H]⁺.

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for mass measurements with accuracy in the parts-per-million (ppm) range. nih.govresearchgate.net This capability distinguishes the target compound from other species that may have the same nominal mass but a different elemental composition, thereby confirming the identity of this compound with a high degree of confidence. chemrxiv.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Methyl 4-methylcinnamate
Methyl 4-methoxycinnamate
Ethyl 4-methoxycinnamate
Phenethyl 4-methoxycinnamate
Methyl 4-nitrocinnamate
Methyl cinnamate (B1238496)
Methyl 4-chlorocinnamate
Imidazole methyl sulfonate
Asparagine
Bupivacaine

Fragmentation Pattern Analysis

The fragmentation pattern of this compound under electron ionization mass spectrometry (EI-MS) provides significant insights into its molecular structure. The analysis of mass spectra for cinnamic acid derivatives reveals characteristic fragmentation pathways. researchgate.netnih.gov The process begins when a high-energy electron bombards the molecule, ejecting an electron to form a molecular ion (M+•). chemguide.co.uk

The fragmentation of this molecular ion is influenced by the stability of the resulting carbocations and neutral fragments. libretexts.orglibretexts.org For esters like this compound, common fragmentation includes the loss of the alkoxy group from the ester functionality. miamioh.edu The presence of the aromatic ring and the conjugated double bond also dictates specific cleavage patterns.

Key fragmentation pathways for cinnamic acid and its derivatives often involve the loss of small, stable neutral molecules. For instance, trans-cinnamic acid shows a fragmentation pattern dominated by the consecutive loss of carbon dioxide (CO2) and acetylene (C2H2). researchgate.net While this compound is an ester, not a carboxylic acid, analogous cleavages around the ester and vinyl groups are expected. The stability of ions, such as those with the positive charge on the carbon of a carbonyl group (acylium ions), plays a crucial role in determining the most abundant peaks in the mass spectrum. libretexts.orglibretexts.org

A proposed fragmentation pattern for this compound would likely include the following key steps:

Loss of a methoxy radical (•OCH3) from the molecular ion to form a stable acylium ion.

Loss of a methyl radical (•CH3) is also a common fragmentation for methyl esters. miamioh.edu

Cleavage leading to the loss of carbon monoxide (CO) from fragment ions.

Fragmentation of the fluorophenyl group, potentially through the loss of a fluorine radical or other ring fragments.

The following table outlines the expected major fragments for this compound.

m/z (mass/charge ratio)Proposed Fragment IonNeutral Loss
180[C10H9FO2]+• (Molecular Ion)-
149[C9H6FO]+•OCH3
121[C8H6F]+CO from m/z 149
109[C7H6F]+C=O from m/z 149

X-ray Crystallography and Solid-State Structural Elucidation

Single Crystal X-ray Diffraction of this compound and its Derivatives

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Fluorination is a known strategy for modifying crystal properties and can influence the tendency of a molecule to exhibit polymorphism. acs.org Studies on fluorinated cinnamalmalononitrile have shown that fluorine substitution can modify crystal packing, leading to different polymorphic forms. acs.org

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. In the absence of strong hydrogen bond donors like a carboxylic acid or amide group, these weaker interactions become dominant in directing the crystal structure. The packing motifs in related cinnamic acid derivatives often involve head-to-head (HH) or head-to-tail (HT) arrangements of the molecules, forming one-dimensional stacks. acs.org The specific arrangement in this compound would determine the density, stability, and other physical properties of its crystalline form. The study of different polymorphs is crucial as they can exhibit distinct physical and chemical properties. mdpi.com

Cocrystallization Studies

Cocrystallization is a technique used in crystal engineering to modify the physical properties of a solid by combining two or more different neutral molecules in a single crystal lattice. bris.ac.uk Cinnamic acid and its derivatives have been successfully used as co-formers in the synthesis of cocrystals. iucr.orgnih.govacs.orgacs.org These studies often utilize hydrogen bonding as the primary driving force for cocrystal formation, typically involving the carboxylic acid group of the cinnamic acid derivative.

Although this compound lacks the strong hydrogen-bonding carboxylic acid group, it can still participate in cocrystallization through weaker interactions. The ester carbonyl group can act as a hydrogen bond acceptor, and the fluorinated phenyl ring can engage in halogen bonding and π-π stacking interactions. Potential co-formers for this compound could include molecules with strong hydrogen bond donors or other functionalities capable of complementary interactions. The formation of cocrystals allows for the tuning of properties such as solubility and melting point. bris.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.govfrontiersin.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent peaks in the IR spectrum can be assigned to the stretching and bending vibrations of the ester, alkene, and fluorinated aromatic moieties. The carbonyl (C=O) stretch of the ester group is typically a strong and sharp band, which is a characteristic feature for esters. docbrown.info The carbon-carbon double bond (C=C) of the cinnamate backbone and the aromatic ring will also show distinct stretching vibrations. The presence of the C-F bond will give rise to a strong absorption band in the fingerprint region of the spectrum.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000C-H StretchAromatic and Vinylic
1710-1730C=O Stretchα,β-Unsaturated Ester
1630-1640C=C StretchAlkene
1500-1600C=C StretchAromatic Ring
1200-1300C-O StretchEster
1100-1250C-F StretchAryl Fluoride (B91410)

Electronic Absorption and Emission Properties

The electronic absorption and emission properties of a molecule are dictated by the transitions of electrons between different energy levels upon interaction with electromagnetic radiation. For this compound, the presence of a conjugated system, encompassing the phenyl ring, the acrylic double bond, and the carbonyl group of the ester, is expected to give rise to characteristic absorption and emission spectra.

Table 1: Predicted Electronic Properties of Cinnamic Acid Derivatives from Computational Studies

CompoundKey Electronic TransitionPredicted Effect of Substituent
Cinnamic Acidπ → πBaseline for comparison.
Methyl Cinnamateπ → πEster group may cause a slight shift in absorption/emission.
4-Fluorocinnamic Acidπ → πFluorine at para-position can induce a bathochromic or hypsochromic shift.
This compound π → π Combined effect of ester and fluorine substitution.

This table is illustrative and based on general principles of photochemistry and findings from related molecules, as direct experimental values for this compound were not found in the cited literature.

Computational Chemistry and Theoretical Characterization

Computational chemistry provides powerful tools to predict and understand the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on cinnamic acid and cinnamaldehyde have been performed to analyze their molecular structure, conformational preferences, and electronic properties. scielo.org.mxresearchgate.netjmcs.org.mx For this compound, DFT calculations would be invaluable in predicting its optimized geometry, bond lengths, and bond angles.

Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and the energy of electronic transitions. A DFT study on cinnamic acid isolated from Piper betle leaves highlighted the importance of the HOMO-LUMO gap in understanding its antioxidant activity. nih.gov For this compound, the fluorine substituent is expected to influence the HOMO and LUMO energy levels, thereby affecting its electronic and photophysical properties. A study on cinnamic acid and cinnamoyl azides utilized DFT to analyze their electronic spectra, suggesting a unique localized π system. researchgate.net

Table 2: Representative DFT-Calculated Parameters for Cinnamic Acid

ParameterCalculated Value (for Cinnamic Acid)Significance for this compound
HOMO EnergyVaries with basis set and functionalInfluences electron-donating ability.
LUMO EnergyVaries with basis set and functionalInfluences electron-accepting ability.
HOMO-LUMO Gap~5 eV (example value)Relates to electronic transitions and reactivity.
Dipole MomentVaries with conformation and solventAffects intermolecular interactions.

Data for cinnamic acid is based on findings from cited literature and serves as a reference for the expected parameters of this compound. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While no specific MD simulation studies on this compound were found, research on related cinnamic acid derivatives provides a framework for understanding its potential behavior in a simulated environment. For instance, MD simulations have been used to study the stability of complexes between cinnamic acid derivatives and biological targets like matrix metalloproteinase-9 (MMP-9). nih.gov

An MD simulation of this compound in a solvent, such as water or an organic solvent, could provide insights into its conformational dynamics, solvation, and interactions with the surrounding medium. Such simulations can reveal the preferred conformations of the molecule in solution and the stability of intermolecular hydrogen bonds, which are crucial for understanding its behavior in biological systems. A study on cinnamamide derivatives utilized MD simulations to assess the stability of ligand-protein complexes. ikm.org.my Similarly, MD simulations of cinnamate derivatives have been employed to refine molecular docking results and estimate free binding energies. mdpi.com A therapeutic study of a cinnamic acid derivative used MD simulations to analyze the stability of its complexes with proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. QSAR studies on cinnamic acid analogues have been conducted to understand their potential as inhibitors of enzymes like the epidermal growth factor receptor (EGFR). alquds.edubenthamdirect.comeurekaselect.com These studies often reveal that electronic properties are governing factors for the activity of these compounds. For this compound, a QSAR model could be developed to predict its activity based on descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity).

SAR studies, on the other hand, focus on identifying the key structural features of a molecule that are responsible for its biological effects. A SAR study on trans-cinnamic acid and its derivatives revealed that the methyl ester derivative (methyl cinnamate) was the most active compound in inhibiting the growth of the parasitic weed Cuscuta campestris. nih.govresearchgate.net This suggests that the methyl ester group in this compound could be crucial for certain biological activities. Furthermore, the presence of a halogen substituent, such as the 4-fluoro group, has been shown to enhance the inhibitory activity of cinnamic acid derivatives. nih.gov The 4-fluoro substituent is a key feature in several potent EGFR-tyrosine kinase inhibitors. nih.gov A review on the SAR of cinnamic acid derivatives highlights the versatility of these compounds, with their activity being intrinsically linked to the interaction between their structure and molecular target. rsdjournal.org

Table 3: Key Structural Features and Their Potential Impact on the Activity of this compound based on SAR Studies of Analogues

Structural FeatureObserved Effect in AnaloguesPotential Implication for this compound
Methyl Ester Group Enhanced inhibitory activity in some studies. nih.govresearchgate.netMay contribute positively to its biological activity profile.
4-Fluoro Substituent Often enhances biological activity. nih.govnih.govLikely to modulate the electronic properties and improve activity.
trans-Alkene Bridge Essential for the geometry of the molecule.Provides rigidity and specific spatial arrangement of functional groups.
Phenyl Ring Core scaffold for substitution and interaction.The aromatic system is crucial for π-π stacking and other interactions.

Biological and Agricultural Applications of Methyl 4 Fluorocinnamate and Its Derivatives

Nitrification Inhibition Studies

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the global nitrogen cycle. researchgate.net However, in agricultural systems, rapid nitrification can lead to significant nitrogen losses through nitrate leaching and nitrous oxide emissions, reducing fertilizer efficiency and causing environmental pollution. researchgate.netnih.gov The use of nitrification inhibitors, substances that slow this process, represents a promising strategy to mitigate these issues. mdpi.comrepec.org Cinnamic acid derivatives, including Methyl 4-fluorocinnamate, have emerged as effective candidates in this domain. mdpi.com

Studies evaluating the nitrification inhibition potential of various cinnamic acid derivatives against the ammonia-oxidizing bacterium (AOB) Nitrosomonas europaea have identified this compound as a particularly potent compound. mdpi.com In liquid culture growth assays with N. europaea, this compound demonstrated the highest inhibitory efficacy among all tested cinnamic acid derivatives. mdpi.com

Its efficacy, measured by the half-maximal effective concentration (EC50), was significantly lower than that of other related compounds, indicating stronger inhibition. researchgate.netmdpi.com

Table 1: Inhibition Efficacy (EC50) of Selected Cinnamic Acid Derivatives against Nitrosomonas europaea

CompoundEC50 (µM)Reference
This compound8 researchgate.netmdpi.com
Methyl 4-hydroxycinnamate20 researchgate.netmdpi.com
Methyl cinnamate (B1238496)25 researchgate.netmdpi.com

The primary mechanism by which nitrification inhibitors function is through the inactivation of the ammonia monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of nitrification—the oxidation of ammonia to hydroxylamine. mdpi.comnih.govnih.gov Many established inhibitors achieve this by chelating the copper (Cu²⁺) cofactor that is essential for AMO's enzymatic activity. nih.govmdpi.comchemrxiv.org While the precise mode of action for this compound has not been detailed independently, its function as a nitrification inhibitor is consistent with targeting the AMO pathway. mdpi.com

The inhibitory effect of this compound has been directly linked to its impact on the population of ammonia-oxidizing bacteria. mdpi.com Studies have demonstrated that its application leads to a significant reduction in the abundance of the bacterial amoA gene, a functional marker for ammonia oxidation, in soil samples. mdpi.comresearchgate.net This confirms that the compound acts by suppressing the growth or activity of AOB. mdpi.com

This modulation of the nitrogen cycle was observed through the reduced copy numbers of the bacterial amoA gene over a 28-day incubation period in treated soil. mdpi.com The sustained suppression of the AOB population helps to synchronize nitrogen availability with crop demand, enhancing nitrogen use efficiency. mdpi.comrepec.org

The performance of new nitrification inhibitors is often benchmarked against commercially available products like 3,4-dimethylpyrazole phosphate (B84403) (DMPP). mdpi.comgoogle.com DMPP is a widely used and effective inhibitor that slows nitrification and reduces nitrogen losses. researchgate.netnih.govfrontiersin.orgcsic.es

In comparative studies, this compound has shown promising results. While direct comparisons of efficacy in soil can be complex and depend on various environmental factors, the potent inhibitory activity of this compound against N. europaea (EC50 = 8 µM) suggests it is a strong candidate for further development. researchgate.netmdpi.com For context, a related compound, methyl cinnamate, was found to have a nitrification inhibition rate greater than 25% over 28 days in soil, an effect that was somewhat lower than that of DMPP under similar conditions. google.com However, the superior performance of the fluorinated derivative in pure culture assays suggests it may have enhanced efficacy. mdpi.com

The high efficacy of this compound as a nitrification inhibitor is closely linked to its specific molecular structure. mdpi.com Structure-activity relationship (SAR) studies on a range of cinnamic acid derivatives have provided clear insights into the chemical features that govern their inhibitory potential. mdpi.comrepec.orgresearchgate.net

Key findings from SAR studies include:

Side Chain Composition: The presence of an ester group and a double bond in the side chain are essential for maintaining high inhibitory activity. mdpi.comrepec.org

Benzene (B151609) Ring Substituents: The type and position of substituent groups on the benzene ring significantly influence efficacy. A fluoride (B91410) group at the C-4 position, as seen in this compound, was identified as the optimal substituent for maximizing nitrification inhibition. mdpi.com Hydroxyl groups at the same position also proved to be favorable. mdpi.comrepec.org

These SAR studies conclude that while the basic methyl cinnamate structure has inherent inhibitory properties, the addition of a fluorine atom at the para-position of the benzene ring significantly enhances its ability to inhibit AOB. mdpi.com

Pest and Plant Disease Control Applications

Cinnamic acid and its derivatives are a class of compounds widely found in the plant kingdom that are known to possess diverse biological activities, including insecticidal properties. mdpi.com However, based on a review of available scientific literature, specific research detailing the application or efficacy of this compound for the control of specific pests or plant diseases is limited.

Antifungal Activities against Plant Pathogenic Fungi

Cinnamic acid and its derivatives are recognized for their antifungal properties against a range of plant pathogens. apsnet.orgnih.gov These natural compounds are being explored as potential alternatives to synthetic fungicides, partly due to a lower likelihood of fungi developing resistance. apsnet.org

Efficacy against Specific Fungal Strains (e.g., Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea)

Detailed studies quantifying the specific efficacy of this compound against the fungal strains Fusarium solani, Pyricularia grisea (now also known as Magnaporthe oryzae), Valsa mali, and Botryosphaeria dothidea are not extensively available in current literature. However, the general antifungal potential of cinnamates provides a basis for their consideration in controlling these pathogens.

Fusarium solani : This soil-borne fungus causes root rot and other diseases in a wide variety of crops. researchgate.net While specific data for this compound is lacking, research on other antifungal agents demonstrates the ongoing effort to find effective treatments against this resilient pathogen. nih.govnih.gov

Pyricularia grisea : The causal agent of rice blast disease, this fungus poses a significant threat to global rice production. researchgate.netnih.gov Studies have shown that various plant extracts and synthetic compounds can inhibit its mycelial growth, indicating that it is a viable target for novel fungicides. researchgate.netnih.gov

Valsa mali : This pathogen is responsible for Valsa canker, a destructive disease affecting apple production, particularly in East Asia. nih.govnih.gov Research into control agents has shown that certain coumarin (B35378) derivatives can significantly inhibit the mycelial growth and spore germination of V. mali. nih.govnih.gov

Botryosphaeria dothidea : This fungus is known to cause canker and dieback on a wide range of woody plants. Studies on novel pyrimidine (B1678525) derivatives have shown inhibitory effects against this pathogen, highlighting the search for new chemical defenses. frontiersin.orgnih.gov

Given the known activity of the cinnamate class, further research is warranted to determine the specific inhibitory concentrations of this compound against these and other plant pathogenic fungi.

Mechanism of Antifungal Action

The antifungal mechanism of cinnamic acid and its derivatives is multifaceted, targeting fundamental cellular structures and processes in fungi. mdpi.comnih.gov Although the precise mechanism for this compound has not been detailed, it is likely to share modes of action with other cinnamates.

One primary mechanism involves the disruption of the fungal cell membrane. mdpi.comnih.gov As lipophilic compounds, cinnamates can easily pass through the cell wall and compromise the integrity of the plasma membrane. nih.gov This disruption leads to increased permeability, leakage of essential intracellular components like sugars, proteins, and nucleic acids, and ultimately, cell death. apsnet.orgnih.gov

Another identified target is the inhibition of specific fungal enzymes. Research has shown that some cinnamic acid derivatives can inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for the detoxification of benzoate, a key metabolic intermediate. researchgate.net By inhibiting this enzyme, the compounds disrupt essential metabolic pathways, leading to a fungicidal effect. researchgate.net The increase in lipophilicity, which can be achieved by esterification (as in methyl cinnamate), often enhances the antifungal action by improving the compound's ability to penetrate biological membranes. mdpi.com

Insecticidal Activities

The investigation of plant-derived compounds for insect control is a significant area of research aimed at finding alternatives to synthetic pesticides. researchgate.net

Efficacy against Agricultural Pests (e.g., Spodoptera litura)

Spodoptera litura, commonly known as the tobacco cutworm or cotton leafworm, is a polyphagous pest that causes substantial damage to a wide range of agricultural crops. wright.eduresearchgate.net Currently, there is a lack of specific research data on the insecticidal efficacy of this compound against S. litura. The focus of many studies has been on various plant extracts and other novel chemical compounds. wright.edud-nb.info These studies often evaluate larvicidal activity, with metrics such as the lethal concentration (LC50) value being determined. d-nb.info

Antifeedant Properties

Antifeedants are compounds that deter insects from feeding, offering a method of crop protection that does not necessarily rely on toxicity. mdpi.com This approach is considered an ecologically safer alternative for pest management. researchgate.net

There are no specific studies available on the antifeedant properties of this compound against Spodoptera litura. However, research on other compounds has demonstrated significant antifeedant activity against this pest. researchgate.netd-nb.info For instance, various polymethylated flavones and plant extracts have been shown to deter feeding by S. litura larvae. nih.gov The mechanisms of antifeedants can involve inhibiting feeding by affecting neurons associated with taste receptors or by blocking the function of receptors that stimulate feeding. mdpi.com

Herbicidal/Phytotoxicity Studies

Natural compounds from plants, known as allelochemicals, are being explored for their potential as bioherbicides. nih.gov These compounds could offer new modes of action for weed management. nih.gov

While direct studies on the herbicidal activity of this compound are not present in the reviewed literature, the related compound methyl cinnamate has demonstrated phytotoxic effects. researchgate.net Methyl cinnamate has been shown to inhibit the growth of certain weeds by affecting enzyme activities and interfering with early stem and radicle growth. researchgate.net The potential for fluorinated derivatives of N-phenylalkanesulfonamides to act as herbicides has also been investigated, suggesting that fluorination can be a relevant chemical modification in the development of herbicides. nih.gov These findings suggest that this compound could be a candidate for future herbicidal research.

Impact on Seed Germination and Radicle Growth

Research on cinnamic acid and its derivatives has shown varied effects on seed germination and the growth of the radicle (the embryonic root). The impact is often dependent on the concentration of the compound. For instance, studies on the parent compound, cinnamic acid, have demonstrated that it can inhibit the root growth of plants like soybeans. chemimpex.com In other research, specific concentrations of cinnamic acid were found to enhance the germination percentage and vigor of aged cowpea seeds, suggesting a potential role in improving seed quality. ambeed.com Conversely, at higher concentrations, cinnamic and benzoic acids have been observed to inhibit both seed germination and seedling growth in other plant species. ambeed.com

The inhibitory effects on root growth may be linked to a reduction in endogenous indole-3-acetic acid (IAA), a key plant hormone, due to an increase in the activity of the enzyme IAA oxidase. chemimpex.com While studies may not focus specifically on this compound, the activities of its parent compounds suggest that it could have similar concentration-dependent effects on seed germination and radicle development.

Effects on Enzyme Activity in Plants (e.g., guaiacol (B22219) peroxidase, α-amylase)

Cinnamic acid and its derivatives are known to modulate the activity of various enzymes within plants, particularly those involved in stress responses. Guaiacol peroxidases are enzymes that play a role in many physiological processes, including defense against environmental stresses. zhishangchem.com Studies on maize plants subjected to salt stress have shown that treatment with cinnamic acid can alter the activity of antioxidant enzymes like peroxidase and catalase. cphi-online.com This suggests that cinnamic acid derivatives can be part of the plant's mechanism to cope with oxidative stress. cphi-online.com

Cinnamic derivatives can interact with enzymes through several mechanisms, including competitive inhibition, where the derivative competes with the natural substrate for the enzyme's active site, and non-competitive inhibition, where it binds to another site on the enzyme to change its shape and function. The specific effect—whether it is inhibition or stimulation—depends on the structure of the derivative and the target enzyme. While direct studies on this compound's effect on guaiacol peroxidase or α-amylase are not prevalent, the established behavior of related cinnamic compounds indicates a high potential for such interactions.

Medicinal and Pharmaceutical Research Applications

In the realm of medicine, this compound and its structural relatives are of significant interest due to their roles as building blocks for complex drugs and as active agents that can inhibit specific biological targets.

Intermediate in Pharmaceutical Synthesis

Chemical intermediates are the crucial links between raw materials and the final active pharmaceutical ingredients (APIs) in the complex process of drug manufacturing. The parent compound, 4-fluorocinnamic acid, is recognized as a key intermediate in the synthesis of a variety of pharmaceuticals. ambeed.com Its structure is utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and antibacterial or antiviral compounds. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of a drug, making fluorinated intermediates like 4-fluorocinnamic acid particularly valuable. This compound, as the methyl ester of this acid, serves a similar and often interchangeable role in synthetic pathways, where the ester group can be easily modified or removed as needed to build the final drug molecule.

Inhibitory Activities against Biological Targets

Derivatives of the fluorocinnamate structure have been identified as potent inhibitors of specific enzymes, making them valuable candidates for drug development.

Cathepsin S is a type of cysteine protease enzyme that is involved in processes like tumor progression and the regulation of the immune response. Because it is overexpressed in many types of cancer, it has become an important target for the development of new cancer therapies. Recently designed α-fluorocinnamate derivatives have emerged as potent covalent inhibitors of Cathepsin S. ambeed.com Research has shown that these compounds can achieve significant inhibition, with some derivatives demonstrating IC50 values in the low micromolar range. ambeed.com These findings highlight the potential of the α-fluorocinnamate scaffold as a promising foundation for developing new agents that target Cathepsin S to reduce cancer cell proliferation. ambeed.com

Table 1: Inhibitory Activity of α-Fluorocinnamate Derivatives against Cathepsin S

Compound Derivative Target Enzyme Inhibition Potency (µM) Reference
α-Fluorocinnamate Derivative 1 Cathepsin S 1.8 ambeed.com

The Mitochondrial Pyruvate (B1213749) Carrier (MPC) is a protein complex that transports pyruvate into the mitochondria, a critical step linking glycolysis with the citric acid cycle and cellular energy metabolism. Inhibiting the MPC can shift cellular metabolism and is being investigated as a therapeutic strategy for metabolic diseases, neurodegenerative disorders, and certain cancers.

Structural studies of known MPC inhibitors have highlighted the importance of specific chemical features for potent activity. While the compound α-cyanocinnamate is a strong inhibitor, α-fluorocinnamate has been shown to have a significantly lower inhibitory activity. This indicates the crucial role of the nitrile group (–CN) compared to the fluorine atom in this specific interaction. The IC50 value of α-fluorocinnamate for inhibiting pyruvate transport is substantially higher than that of its α-cyano counterparts, demonstrating a clear structure-activity relationship.

Table 2: Comparative Inhibitory Activity against Mitochondrial Pyruvate Carrier

Compound Target IC50 (µM) Reference
α-cyanocinnamate MPC 0.2
α-fluorocinnamate MPC 200

Anticancer and Antiviral Potential of Derivatives

Derivatives of this compound have emerged as a significant area of research in the development of novel therapeutic agents, demonstrating notable potential in both anticancer and antiviral applications. The incorporation of the fluorine atom into the cinnamic acid scaffold can significantly influence the molecule's biological activity.

In the realm of anticancer research, fluorinated derivatives of cinnamic acid have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives have been synthesized and evaluated for their in vitro anticancer activity. Studies have shown that the presence and position of a fluorine atom on the phenyl ring can impact the compound's efficacy. While some of these derivatives have shown moderate cytotoxic effects, they serve as a basis for the design of more potent anticancer agents. mdpi.com The biological activity of cinnamic acid derivatives is often attributed to the α,β-unsaturated bond, which can act as a Michael acceptor and play a role in their potential therapeutic effects in cancer treatment. mdpi.com

The antiviral potential of cinnamic acid derivatives has also been a subject of scientific inquiry. Esters of substituted cinnamic acids, when combined with other natural compounds like quercetin, have been evaluated for their in vitro activity against a broad spectrum of coronaviruses. nih.govnih.gov These studies suggest that derivatives of cinnamic acid could be developed into effective agents to reduce viral cytopathogenicity. nih.gov Furthermore, eco-friendly cinnamic acid derivatives containing glycoside scaffolds have demonstrated potential as antiviral agents against plant viruses, such as the tobacco mosaic virus (TMV). acs.org

The following table summarizes the biological activities of some cinnamic acid derivatives, highlighting the potential of this class of compounds.

Compound TypeBiological ActivityTargetKey FindingsReference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamidesAnticancerHuman cancer cell linesModerate cytotoxic effects, with activity influenced by fluorine substitution. mdpi.com
Esters of Cinnamic Acids with QuercetinAntiviralCoronaviruses (OC43, SARS-CoV-2)Effective in reducing virus-induced cytopathogenicity. nih.govnih.gov
Cinnamic Acid Derivatives with Glycoside ScaffoldsAntiviralTobacco Mosaic Virus (TMV)Showed significant protective activities against TMV. acs.org

Structure-Activity Relationships in Medicinal Chemistry

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence the pharmacological effects of these compounds, thereby guiding the design of more potent and selective therapeutic agents.

A key structural feature of cinnamic acid derivatives is the α,β-unsaturated carbonyl group, which is often crucial for their biological effects, including anticancer activity. mdpi.com The substituents on the phenyl ring also play a significant role in determining the compound's bioactivity. The introduction of a fluorine atom, as in this compound, can significantly alter properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Studies on fluorine or chlorine-substituted cinnamic acid derivatives have revealed that the position of the halogen substituent has a profound effect on their biological activity and selectivity. For example, in a series of derivatives designed as cholinesterase inhibitors, para-substituted compounds with fluorine or chlorine exhibited potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE), whereas ortho-substituted analogs showed the opposite trend. nih.gov This highlights the importance of substituent positioning in achieving target selectivity.

Furthermore, research on hydroxycinnamic acid derivatives has identified critical structural elements for synergistic anticancer activity. These include the para-hydroxyl group on the phenolic ring, the C7–C8 double bond, and a methyl-esterified carboxyl group. semanticscholar.org These findings underscore that a combination of specific functional groups is necessary to achieve the desired biological outcome. The nature of the substituent, whether it is electron-donating or electron-withdrawing, has also been shown to influence the anti-tubercular activity of cinnamic acid derivatives. nih.gov

The following table outlines key structural features and their impact on the biological activity of cinnamic acid derivatives.

Structural FeatureImpact on Biological ActivityExample ApplicationReference
α,β-Unsaturated CarbonylOften essential for anticancer effects.Anticancer agents mdpi.com
Halogen (e.g., Fluorine) PositionInfluences potency and selectivity.Cholinesterase inhibitors nih.gov
para-Hydroxyl GroupCritical for synergistic anticancer activity.Anticancer agents semanticscholar.org
C7–C8 Double BondImportant for synergistic anticancer and differentiation-enhancing activities.Anticancer and cell differentiation agents semanticscholar.org
Methyl-Esterified Carboxyl GroupRequired for synergistic cytotoxicity in some anticancer applications.Anticancer agents semanticscholar.org

Precursor-Directed Biosynthesis and Analog Development

Role in Biosynthetic Pathways of Natural Products (e.g., Strobilurins)

This compound and its corresponding acid, 4-fluorocinnamic acid, play a significant role as precursors in the biosynthesis of novel, biologically active natural product analogs. A prominent example is their use in the precursor-directed biosynthesis of strobilurins, a class of potent antifungal agents. nih.govresearchgate.net

Strobilurins are naturally produced by certain fungi and their biosynthesis involves a polyketide synthase (PKS) pathway. nih.gov Cinnamic acid serves as a starter unit in this pathway. researchgate.net By introducing fluorinated analogs of cinnamic acid, such as 4-fluorocinnamic acid, into the culture of a strobilurin-producing microorganism, it is possible to generate novel fluorinated strobilurin analogs. nih.gov The biosynthetic machinery of the organism incorporates the unnatural, fluorinated precursor, leading to the formation of new compounds with potentially altered biological activities.

Precursor-directed biosynthesis has proven to be an effective method for producing halogenated analogs of microbial natural products. nih.gov The incorporation of fluorine can often enhance the biological activity of the resulting compounds. Studies have shown that fluorinated precursors can be efficiently incorporated into strobilurins, demonstrating the flexibility of the biosynthetic enzymes. nih.govresearchgate.net

Synthesis of Bioactive Analogs

The synthesis of bioactive analogs based on the this compound scaffold is a key strategy in the development of new agrochemicals and pharmaceuticals. Building upon the knowledge gained from precursor-directed biosynthesis, synthetic chemists can design and create a wide array of analogs with tailored properties.

In the context of strobilurins, synthetic approaches have been developed to produce analogs with improved stability and enhanced fungicidal efficacy. niscpr.res.in The core structure of strobilurins, which includes a toxophoric (E)-β-methoxyacrylate group, can be chemically modified. By synthesizing analogs with different substituents on the phenyl ring, including fluorine, researchers can fine-tune the biological activity of these fungicides. For instance, a hexanoate (B1226103) derivative with a fluoro substitution on the phenyl ring has shown good inhibition effects against certain plant pathogens. niscpr.res.in

The synthesis of these analogs often involves multi-step chemical reactions. For example, novel strobilurin analogs containing different heterocyclic side chains have been designed and synthesized to explore new chemical space and identify compounds with high activity against resistant pathogens. These synthetic efforts have led to the discovery of strobilurin analogs with broad-spectrum fungicidal activity.

The following table provides examples of synthesized bioactive analogs and their intended applications.

Analog TypeSynthetic StrategyIntended ApplicationKey FindingsReference
Fluorinated StrobilurinsPrecursor-Directed BiosynthesisAntifungal AgentsEfficient incorporation of fluorinated precursors to generate novel analogs. nih.govresearchgate.net
Strobilurin Fungicide AnalogsChemical SynthesisAgrochemicalsDevelopment of analogs with enhanced stability and fungicidal efficacy. niscpr.res.in

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Studies

The environmental persistence and degradation pathways of a chemical compound are critical determinants of its potential for long-term environmental impact. For Methyl 4-fluorocinnamate, a synthetic organofluorine compound, these aspects are of particular interest due to the general stability associated with the carbon-fluorine bond.

While specific studies detailing the soil stability and degradation of this compound are limited, the behavior of related cinnamic acid derivatives and other agricultural chemicals provides a framework for consideration. The stability of such compounds in soil is a key factor that influences their efficacy and potential for accumulation or off-site transport. mdpi.com The persistence of herbicides in soil, for instance, is known to be affected by soil type, organic matter content, pH, temperature, and microbial activity.

Organofluorine compounds can be more persistent than their non-fluorinated counterparts, and their release into the environment warrants careful study. repec.org The degradation of fluorinated agrochemicals is a complex process that can involve both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) pathways. Research on other fluorinated molecules has shown that degradation can occur, but the rates and resulting metabolites are highly specific to the compound's structure and the environmental conditions. For example, studies on other fluorinated compounds have identified various degradation pathways, though these are not directly transferable to this compound. nih.gov

Given the absence of specific data, a comprehensive assessment of this compound's environmental fate would require dedicated studies, including:

Soil half-life studies across various soil types to determine its persistence.

Biodegradation assays to identify microbial communities capable of its degradation and to elucidate the metabolic pathways.

Hydrolysis and photolysis studies to assess its stability in aquatic environments and in the presence of sunlight.

Without such data, the environmental risk profile of this compound remains incomplete.

Ecotoxicological Assessments

The introduction of any new chemical into an agricultural system requires a rigorous assessment of its potential effects on non-target organisms. These organisms are integral to ecosystem health and include soil micro- and macro-fauna, aquatic life, and beneficial insects.

Currently, there is a lack of published ecotoxicological data specifically for this compound. However, the potential for pesticides and other agrochemicals to negatively affect non-target species is well-documented. nih.govmdpi.com These effects can range from direct toxicity to more subtle impacts on growth, reproduction, and behavior.

A thorough ecotoxicological assessment for this compound would need to evaluate its impact on a range of representative organisms:

Soil Organisms: Studies on key soil inhabitants such as earthworms, collembolans, and microbial communities (including nitrogen-fixing and mycorrhizal fungi) are essential to ensure that the compound does not disrupt soil health and fertility.

Aquatic Organisms: Given the potential for runoff from agricultural fields, testing on aquatic species like algae, daphnids (water fleas), and fish is crucial to determine acute and chronic toxicity. mdpi.com

Pollinators and Beneficial Insects: The effects on pollinators such as bees and other beneficial insects that contribute to pest control should also be investigated.

The process for such an assessment involves establishing the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur. nih.gov This value is then compared with the Predicted Environmental Concentration (PEC) to determine a risk quotient. nih.gov A comprehensive environmental risk assessment is a prerequisite for the responsible development of this compound for agricultural use. nih.govnih.gov

Considerations for Sustainable Application

The primary driver for research into this compound is its potential contribution to sustainable agriculture as a potent nitrification inhibitor. mdpi.comrepec.org Nitrification inhibitors are compounds that slow the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. google.com This action has significant environmental and agricultural benefits.

By keeping nitrogen in the ammonium form for longer, this compound can enhance nitrogen use efficiency in crops. repec.org This is because ammonium is less prone to leaching than nitrate, reducing the amount of nitrogen lost to groundwater and surface waters. Furthermore, inhibiting nitrification can significantly decrease the emission of nitrous oxide (N₂O), a potent greenhouse gas produced during both nitrification and denitrification. openagrar.de

A recent study highlighted this compound as a promising candidate for nitrification inhibition, demonstrating high efficacy in laboratory assays. mdpi.com The study compared its activity to other cinnamic acid derivatives and found it to be one of the most effective compounds. mdpi.com

Table 1: Nitrification Inhibition by Cinnamic Acid Derivatives

CompoundEC₅₀ (μM) for Nitrification InhibitionReference
This compound8 mdpi.com
Methyl 4-hydroxycinnamate20 mdpi.com
Methyl cinnamate (B1238496)25 mdpi.com

The successful and sustainable application of this compound hinges on a balanced consideration of its benefits and potential risks. While its role as a nitrification inhibitor aligns with the goals of sustainable agriculture, its environmental effects and cost are critical factors that must be addressed before it can be widely used. mdpi.com Future research should focus on developing formulations and application methods that maximize its efficacy while minimizing potential environmental exposure. This includes understanding its mobility and persistence in soil to prevent contamination of non-target areas. mdpi.com

Future Research Directions and Translational Impact

Development of Novel Derivatives with Enhanced Bioactivity

The foundational structure of Methyl 4-fluorocinnamate serves as a versatile scaffold for the synthesis of new derivatives with potentially heightened biological effects. ontosight.aismolecule.com The introduction of a fluorine atom into the cinnamic acid framework can significantly alter the molecule's properties, including its bioavailability and metabolic stability, making it a point of interest for developing novel therapeutic agents. lookchem.com

Structure-activity relationship (SAR) studies are crucial in guiding the modification of this compound to create derivatives with improved efficacy. researchgate.net For instance, research has shown that the presence of hydroxyl and fluoride (B91410) groups on the benzene (B151609) ring, along with the ester group and double bond in the side chain, are important for high nitrification inhibition efficacy. researchgate.netmdpi.comresearchgate.net By strategically altering these functional groups, researchers aim to develop compounds with more potent and selective biological activities.

One area of exploration involves the synthesis of α-fluorocinnamate derivatives as potential inhibitors of enzymes like cathepsin S, which is implicated in diseases such as pancreatic cancer. nih.govresearchgate.net These derivatives have shown promise as covalent inhibitors, demonstrating significant antiproliferative activity in cancer cell lines. nih.govresearchgate.net Further research into these and other derivatives could lead to the development of new and more effective treatments for a range of diseases.

Interactive Table: Bioactivity of Cinnamic Acid Derivatives

Compound/Derivative Biological Activity Research Focus
This compound Nitrification inhibition researchgate.netmdpi.comresearchgate.net Agriculture, Environmental Science
α-fluorocinnamate derivatives Cathepsin S inhibition, Antiproliferative nih.govresearchgate.net Oncology, Medicinal Chemistry
3-(Trifluoromethyl)cinnamic acid methyl ester Anticancer, Sedative smolecule.com Medicinal Chemistry
2-Fluorocinnamic acid Intermediate for pharmaceuticals lookchem.com Pharmaceutical Synthesis

Integration with Advanced Agricultural Practices

In the realm of agriculture, this compound and its derivatives are being investigated for their potential to improve nitrogen fertilizer use efficiency. researchgate.netmdpi.comresearchgate.net Specifically, they have been identified as promising nitrification inhibitors. researchgate.netmdpi.comresearchgate.net Nitrification, a process that can lead to nitrogen loss from the soil and environmental pollution, is a significant concern in modern agriculture. researchgate.net

By inhibiting the activity of ammonia-oxidizing bacteria, these compounds can help to reduce the rate of nitrification, thereby keeping nitrogen in a form that is more readily available to plants. researchgate.netmdpi.comresearchgate.net Studies have shown that this compound can significantly reduce the nitrification rate and the abundance of bacterial genes responsible for this process in agricultural soils. researchgate.netmdpi.comresearchgate.net

The integration of such compounds into advanced agricultural practices could involve their use as additives to fertilizers or as standalone treatments. This approach aligns with the principles of sustainable agriculture by aiming to enhance crop yields while minimizing the environmental impact of farming. researchgate.netprinceton.edu Further research is needed to optimize the application of these compounds and to assess their long-term effects on soil health and ecosystems. mdpi.com

Exploration of Undiscovered Biological Activities

While research has highlighted the potential of this compound and its derivatives in areas like cancer treatment and agriculture, there remains a vast, unexplored landscape of other potential biological activities. ontosight.ainih.gov The unique chemical properties imparted by the fluorine atom suggest that these compounds could interact with a wide range of biological targets. lookchem.comacs.org

Future research could focus on screening these compounds for a variety of other pharmacological effects, such as antimicrobial, antiviral, and anti-inflammatory activities. ontosight.ai The structural similarity of cinnamic acid derivatives to natural products with known biological activities provides a strong rationale for such exploratory studies. researchgate.netjocpr.com

Moreover, the field of biocatalysis offers a green and sustainable approach to synthesizing novel derivatives for biological testing. ucl.ac.uk By employing enzymes, researchers can create a diverse library of compounds with high selectivity, which can then be screened for new and unexpected biological functions. ucl.ac.ukunife.it This approach not only expands the potential applications of this compound but also aligns with the growing demand for environmentally friendly chemical synthesis. ucl.ac.uk

Commercial and Industrial Implications for Agrochemicals and Pharmaceuticals

The potential applications of this compound and its derivatives have significant commercial and industrial implications for both the agrochemical and pharmaceutical sectors. ontosight.aijocpr.com In agriculture, the development of effective nitrification inhibitors derived from this compound could lead to a new class of "green" pesticides and fertilizers that enhance crop productivity while being more environmentally benign than some current options. researchgate.netmdpi.comresearchgate.net

In the pharmaceutical industry, this compound serves as a valuable intermediate in the synthesis of more complex drug candidates. ontosight.ailookchem.com The introduction of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. acs.org As such, derivatives of Methyl 4--fluorocinnamate are being actively investigated for their potential as treatments for a variety of diseases, including cancer. ontosight.ainih.gov The successful development of a new drug from this chemical family would have substantial economic and health impacts.

The synthesis of these compounds is also a key consideration for their commercial viability. Efficient and cost-effective synthetic routes, including those utilizing advanced catalytic systems and flow chemistry, are being developed to make these compounds more accessible for large-scale production. nih.govbeilstein-journals.orggoogle.com

Advanced Material Science Applications

The unique chemical structure of this compound and its derivatives also makes them attractive candidates for applications in advanced material science. smolecule.comlookchem.com The presence of the fluorinated phenyl ring can impart desirable properties to polymers and other materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. lookchem.comresearchgate.net

For instance, fluorinated cinnamic acids can be incorporated into polymers to create materials with improved performance for a variety of applications. lookchem.com These could range from high-performance plastics and coatings to more specialized uses in electronics and aerospace, where materials with exceptional durability and specific functionalities are required. icl-group.comtaylorfrancis.com

Furthermore, the study of how these molecules self-assemble and interact with surfaces is providing insights into the design of new "smart" materials. vt.edu For example, research on the adsorption of pullulan cinnamates onto different surfaces is helping to understand how to modify material properties for applications such as biocompatible coatings and sensors. vt.edu The exploration of these compounds in nanotechnology and advanced materials is an emerging field with the potential to lead to significant technological innovations. researchopenworld.com

Q & A

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and intermolecular interactions. For example, fluorine’s van der Waals radius may influence crystal packing .
  • Powder X-ray Diffraction (PXRD) : Confirm batch consistency and polymorphic forms.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
  • Data Reporting : Provide Crystallographic Information Files (.cif) and refine structures using software like SHELX .

How can researchers design experiments to explore this compound’s potential as a pharmaceutical intermediate?

Advanced Research Question

  • In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).
  • In Vitro/In Vivo Testing : Conduct dose-response assays and pharmacokinetic studies (e.g., metabolic stability in liver microsomes).
  • Toxicity Profiling : Evaluate cytotoxicity via MTT assays and genotoxicity via Ames tests.
  • Data Integration : Combine bioactivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), and structural data to prioritize derivatives for further study .

What unresolved questions exist regarding this compound’s mechanism of action in biological systems?

Advanced Research Question
Current gaps include:

  • Target Identification : Use proteomics or CRISPR screening to identify binding partners.
  • Metabolite Analysis : Employ LC-MS to track degradation products in cellular models.
  • Cross-Disciplinary Collaboration : Partner with computational chemists to model reactive intermediates or transient states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.